molecular formula C4H4N2O B152822 4-Hydroxypyrimidine CAS No. 51953-17-4

4-Hydroxypyrimidine

Cat. No. B152822
CAS RN: 51953-17-4
M. Wt: 96.09 g/mol
InChI Key: DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine (4HP) is a compound that exhibits tautomeric equilibrium with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO). The free jet absorption millimeterwave spectrum of this system has been investigated, revealing that 4PO is more stable than 4HP by 2.0(9) kJ/mol . The compound's relevance extends to its derivatives, which have been synthesized and studied for various biological activities, including antimicrobial properties , and as intermediates in pharmaceuticals .

Synthesis Analysis

The synthesis of 4-hydroxypyrimidine derivatives has been explored in several studies. For instance, thiopyrimidine derivatives have been synthesized starting from a tetrahydro-2-thioxopyrimidine compound . Another study reported the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which showed potential as analgesic and anti-inflammatory agents . Additionally, a multicomponent synthesis approach has been used to create 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles . The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for anticancer drugs, has also been optimized .

Molecular Structure Analysis

The molecular structure of 4-hydroxypyrimidine and its derivatives has been characterized using various spectroscopic techniques. DFT calculations and spectroscopy, including NMR and FT-IR, have been employed to obtain information about the 3D geometries and electronic structures of synthesized thiopyrimidine derivatives . The molecular design of hydroxypyrimidine derivatives has been guided by quantitative structure-activity relationships (QSARs) to predict biological activity .

Chemical Reactions Analysis

The reactivity of 4-hydroxypyrimidine has been investigated in the context of electrophilic substitution. A study proposed a new method for the synthesis of 4-methyl-5-hydroxypyrimidine and explored the reactivities of its N-oxides in aminomethylation reactions . The chemical reactions of 4-hydroxypyrimidine derivatives are significant for their potential use in pharmaceuticals and other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypyrimidine derivatives have been studied in relation to their biological activities. For example, the antioxidant activity of thiopyrimidine derivatives was assessed in vitro, with some compounds exhibiting stronger antioxidant activity than others . The antimicrobial activity of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was also evaluated, showing varying degrees of effectiveness against pathogenic bacteria and fungi .

Scientific Research Applications

Gas-phase Tautomeric Equilibrium Studies

4-Hydroxypyrimidine (4HP) demonstrates interesting tautomeric equilibria in gas-phase studies. Research by Sánchez et al. (2007) examined the tautomeric equilibrium of 4HP with its ketonic forms, 4-pyrimidinone (4PO) and 6-pyrimidinone (6PO), using free jet absorption millimeterwave spectroscopy. They found 4PO to be more stable than 4HPcis by 2.0(9) kJ/mol (Sánchez et al., 2007).

Corrosion Inhibition

Research on 2,4-diamino-6-hydroxypyrimidine (2D6H) revealed its potential as a corrosion inhibitor for mild steel in acidic conditions. Yıldız (2018) demonstrated through various measurements that 2D6H effectively inhibits corrosion, following the Langmuir adsorption isotherm (Yıldız, 2018).

Immunostimulant Action

Ismagilova et al. (2000) explored the effects of 2-methyl-4-amino-6-hydroxypyrimidine (MAHP) on mice under extreme conditions, noting its pronounced immunostimulant action. This effect was attributed to the activation of immunocompetent cells (Ismagilova et al., 2000).

Synthesis and Activity of Derivatives

Recent research by Kuvaeva et al. (2022) focused on synthesizing a water-soluble form of a hydroxypyrimidine derivative, revealing its low toxicity and pronounced anti-inflammatory activity. This highlights the potential of hydroxypyrimidine derivatives in pharmaceuticals (Kuvaeva et al., 2022).

Inhibitor Scaffold for HIV Reverse Transcriptase

Tang et al. (2017) investigated 3-hydroxypyrimidine-2,4-dione as a versatile chemical core for designing HIV reverse transcriptase inhibitors. This study underlined the significant antiviral activity and biochemical RNase H inhibition of these derivatives (Tang et al., 2017).

Tautomeric Studies in Solid State

Hall et al. (2016) examined the keto-enol tautomerism of 4-hydroxypyrimidine derivatives, contributing to understanding their tautomeric behavior in solid-state environments (Hall et al., 2016).

sGC Stimulator for Cardiovascular Diseases

Research on 4-hydroxypyrimidine sGC stimulators like IWP-051 by Nakai et al. (2016) highlighted their potential in treating cardiovascular diseases. This study emphasized the favorable pharmacokinetic properties with once-daily dosing potential in humans (Nakai et al., 2016).

Aggregation-Induced Two-Photon Absorption

Liu et al. (2008) reported that the aggregation of V-shaped hydroxypyrimidine derivatives through intermolecular hydrogen bonding significantly enhances two-photon absorption and fluorescence, suggesting potential applications in materials science (Liu et al., 2008).

Safety And Hazards

properties

IUPAC Name

1H-pyrimidin-6-one
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InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
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InChI Key

DNCYBUMDUBHIJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CNC1=O
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID5063524
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Molecular Weight

96.09 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS]
Record name 4-Hydroxypyrimidine
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Vapor Pressure

0.0000664 [mmHg]
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Product Name

4-Hydroxypyrimidine

CAS RN

4562-27-0, 51953-17-4
Record name 4-Hydroxypyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxypyrimidine
Reactant of Route 2
4-Hydroxypyrimidine

Citations

For This Compound
1,530
Citations
M Li, F Zhao, M Sillanpää, Y Meng, D Yin - Separation and Purification …, 2015 - Elsevier
The removal of 2-diethylamino-6-methyl-4-hydroxypyrimidine (DTMHP) in simulated wastewater was investigated using a three-dimensional electrodes reactor with ceramic particles …
Number of citations: 75 www.sciencedirect.com
BM Giuliano, V Feyer, KC Prince… - The Journal of …, 2010 - ACS Publications
The keto−enol tautomerism of 4-hydroxypyrimidine and of the related molecules S-methyl-2-… S-CH 3 group (that is, in going from 4-hydroxypyrimidine to S-methyl-2-thiouracil) does not …
Number of citations: 39 pubs.acs.org
JP Holt‐Martyn, R Chowdhury, A Tumber… - …, 2020 - Wiley Online Library
… class of 4-hydroxypyrimidine-containing PHD inhibitors. … In the case of the 4-hydroxypyrimidine inhibitors (B), the biphenyl … studies on potent 4-hydroxypyrimidine PHD inhibitors, which …
MM Greenberg, Z Hantosi, CJ Wiederholt… - Biochemistry, 2001 - ACS Publications
Exposure of DNA to oxidative stress produces a variety of DNA lesions including the formamidopyrimidines, which are derived from the purines. These lesions may play important roles …
Number of citations: 61 pubs.acs.org
DT Beranek, CC Weis, FE Evans, CJ Chetsanga… - Biochemical and …, 1983 - Elsevier
… The synthetic ring-opened adduct was characterized by mass and NMR spectroscopy as N 5 -methyl-N 5 -formyl-2,5,6-triamino-4-hydroxypyrimidine and appears to exist in two …
Number of citations: 77 www.sciencedirect.com
IM El-deenm, HK Ibrahim - Phosphorus, Sulfur, and Silicon and the …, 2000 - Taylor & Francis
2-Mercapto-4-hydroxypyrimidine[3,4-b]coumarin (3) was prepared by the condensation of 3-ethoxycarhonylcoumarin (1) with thiourea. Alkylation of 3 with alkyl halides (namely, methyl …
Number of citations: 13 www.tandfonline.com
A Les, L Adamowicz - Journal of Physical Chemistry, 1990 - ACS Publications
… 2- and 4-hydroxypyrimidine are parent compounds of numerous biologically important … Additionally, for the two parent molecules, 2-hydroxypyrimidine and 4-hydroxypyrimidine, …
Number of citations: 68 pubs.acs.org
R Sanchez, BM Giuliano, S Melandri… - Journal of the …, 2007 - ACS Publications
… 4-Hydroxypyrimidine presents the same kind of tautomeric and conformational possibilities … 2-Pyridinone/2-hydroxypyridine (2PO/2HP) and 4-hydroxypyrimidine and its keto forms (4HP/…
Number of citations: 41 pubs.acs.org
TLP Galvao, IM Rocha… - The Journal of …, 2013 - ACS Publications
… 4-Hydroxypyrimidine can exist in tautomeric equilibrium with two ketonic forms, (1, 2) 4(3H)-… the gaseous-phase structure of 4-hydroxypyrimidine is evaluated by theoretical calculations …
Number of citations: 30 pubs.acs.org
S Jeyavijayan - Journal of Molecular Structure, 2015 - Elsevier
This study is a comparative analysis of FTIR and FT-Raman spectra of 2-amino-4-hydroxypyrimidine. The total energies of different conformations have been obtained from DFT (B3LYP…
Number of citations: 10 www.sciencedirect.com

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